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molecular formula C9H10N4 B1626167 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 92406-50-3

1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1626167
M. Wt: 174.2 g/mol
InChI Key: KUVAOFOJAQWKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150592B2

Procedure details

To a solution of crude 3-oxo-3-(2-pyridyl)propanenitrile (48.6 g, 331 mmol) in ethanol (500 mL) was added methyl hydrazine (25 g, 543 mmol). The resulting mixture was stirred for about 30 min at rt and then heated at about 75° C. for about 18 h. After cooling to rt the reaction mixture was concentrated in vacuo. The residue was treated with toluene (300 mL). The formed solid was collected by filtration and washed with toluene (150 mL). The solid was dried under vacuum to give 1-methyl-3-(2-pyridyl)pyrazol-5-amine (36.2 g, 208 mmol, 63%). 1H-NMR (CDCl3, Bruker 400 MHz) δ 3.62 (3H, s); 5.34 (2H, br s); 5.90 (1H, s); 7.21 (1H, m); 7.73 (1H, dt, J=10 Hz, 2 Hz); 7.83 (1H, dt, J=10 Hz, 1 Hz); 8.51 (1H, dt, J=6 Hz, 2 Hz).
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH2:3][C:4]#[N:5].[CH3:12][NH:13][NH2:14]>C(O)C>[CH3:12][N:13]1[C:4]([NH2:5])=[CH:3][C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)=[N:14]1

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
O=C(CC#N)C1=NC=CC=C1
Name
methyl hydrazine
Quantity
25 g
Type
reactant
Smiles
CNN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for about 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at about 75° C. for about 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with toluene (300 mL)
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
WASH
Type
WASH
Details
washed with toluene (150 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=C1N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 208 mmol
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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